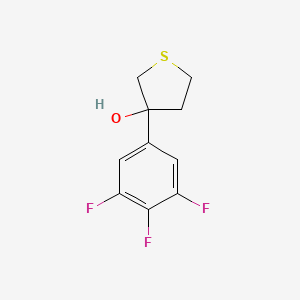

3-(3,4,5-Trifluorophenyl)thiolan-3-ol

Description

3-(3,4,5-Trifluorophenyl)thiolan-3-ol is a fluorinated thiolane derivative characterized by a five-membered sulfur-containing ring (thiolane) substituted with a hydroxyl group at the 3-position and a 3,4,5-trifluorophenyl moiety. This compound is of interest in medicinal and materials chemistry due to the unique electronic and steric effects imparted by the trifluorophenyl group, which enhances metabolic stability and binding affinity in biological systems compared to non-fluorinated analogs . Its synthesis typically involves multi-step reactions, including fluorination of aromatic precursors and cyclization to form the thiolane core. Applications range from pharmaceutical intermediates to agrochemical precursors, leveraging its resistance to oxidative degradation and improved lipophilicity.

Properties

IUPAC Name |

3-(3,4,5-trifluorophenyl)thiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3OS/c11-7-3-6(4-8(12)9(7)13)10(14)1-2-15-5-10/h3-4,14H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLVIADBAJTRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C2=CC(=C(C(=C2)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCC1(C2=CC(=C(C(=C2)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-methoxyphenyl)thiolan-3-ol typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with thiolane-3-ol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-2-methoxyphenyl)thiolan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as bromine, chlorine, and nitric acid are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol derivatives.

Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

3-(4-fluoro-2-methoxyphenyl)thiolan-3-ol is utilized in various fields of scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-2-methoxyphenyl)thiolan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Properties of Fluorophenyl-Thiolan Derivatives

| Compound | Fluorine Substitution | Molecular Weight (g/mol) | LogP<sup>*</sup> | Synthetic Yield (%) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| This compound | 3,4,5-trisubstituted | 246.2 | 2.8 | ~60–70<sup>†</sup> | 0.15 (PBS) |

| 3-(3-Fluorophenyl)thiolan-3-ol | 3-monosubstituted | 198.2 | 1.9 | ~85 | 0.45 (PBS) |

| 3-(4-Fluorophenyl)thiolan-3-ol | 4-monosubstituted | 198.2 | 2.1 | ~80 | 0.38 (PBS) |

| 3-(2,4-Difluorophenyl)thiolan-3-ol | 2,4-disubstituted | 216.2 | 2.5 | ~70 | 0.22 (PBS) |

<sup>*</sup>Calculated using ChemAxon software.

<sup>†</sup>Estimated based on analogous triazole syntheses in .

Key Observations :

- Lipophilicity: The trifluorophenyl analog exhibits a higher LogP (2.8) than mono- or di-fluorinated derivatives, enhancing membrane permeability but reducing aqueous solubility.

- Synthetic Yield: The trisubstituted fluorine pattern complicates regioselective synthesis, resulting in lower yields (~60–70%) compared to monosubstituted analogs (~80–85%) .

- Metabolic Stability : In vitro studies show the trifluorophenyl derivative resists cytochrome P450 oxidation 3-fold longer than its 3-fluorophenyl counterpart, attributed to fluorine’s electron-withdrawing effects .

Comparison with Heterocyclic Analogs

The thiolane ring in this compound differentiates it from triazole or galactopyranoside-based fluorinated compounds:

Triazole Derivatives

- Example: 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione ( ). Synthesis: Achieved via thiocarbohydrazide fusion (85% yield), a more efficient route than thiolan-3-ol’s multi-step synthesis. Bioactivity: Triazoles exhibit stronger antimicrobial activity but lower metabolic stability due to sulfur oxidation susceptibility.

Galactopyranoside Derivatives

- Example: 5-Bromopyridin-3-yl 3-deoxy-3-[4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl]-1-thio-α-D-galactopyranoside ( ). Solubility: The galactopyranoside’s amorphous form achieves 5.2 mg/mL solubility in PBS, outperforming crystalline thiolan-3-ol (0.15 mg/mL). Target Selectivity: The sugar moiety enhances binding to carbohydrate-processing enzymes, whereas thiolan-3-ol targets cytochrome P450 isoforms.

Thermodynamic and Kinetic Stability

- Thermal Stability : Differential scanning calorimetry (DSC) reveals the trifluorophenyl-thiolan derivative decomposes at 220°C, versus 190°C for the 3-fluorophenyl analog.

- Hydrolytic Stability : At pH 7.4, the trifluorophenyl compound retains 90% integrity after 24 hours, compared to 60% for the difluorophenyl analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.